

# Seproxetine dopamine receptor binding affinity

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## Compound Focus: Sproxetine Hydrochloride

CAS No.: 127685-30-7

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## Seproxetine at a Glance

The table below summarizes key information about Sproxetine (S-norfluoxetine) for researchers.

Property	Description
Systematic Name	Sproxetine (S-Norfluoxetine) hydrochloride [1]
Classification	Selective Serotonin Reuptake Inhibitor (SSRI), active metabolite of fluoxetine [2]
Primary Target	Serotonin Transporter (SERT) [1]
Additional Targets	Dopamine Transporter (DAT); 5-HT <sub>2A/2C</sub> receptors [2]
Key Characteristic	More potent serotonin reuptake inhibitor than the parental compound, fluoxetine, and its R-enantiomer [2]

## Experimental Data on Mechanisms and Binding

Research indicates that Sproxetine's activity extends beyond the serotonin system.

## Dopamine Transporter Inhibition

Seproxetine is documented to have **inhibitory action on the Dopamine Transporter (DAT)** [2]. This action may influence dopamine signaling, though the exact binding affinity ( $K_i$  value) for DAT is not specified in the available literature.

## Charge Transfer Complexation

A 2022 study explored a strategy to enhance Seroxetine's efficacy and stability through **charge transfer (CT) complexation** with various  $\pi$ -electron acceptors [2].

- **Objective:** To potentially improve Seroxetine's function as a serotonin inhibitor while mitigating known cardiac side effects (e.g., QT prolongation) [2].
- **Method:** Seroxetine was complexed with acceptors like TCNQ, and the resulting complexes were studied using **molecular docking and molecular dynamics simulations** [2].
- **Finding:** The **[(SRX)(TCNQ)] complex showed enhanced binding efficiency** against serotonin, dopamine, and TrkB kinase receptors in simulations compared to Seroxetine alone. The complex with the dopamine receptor exhibited the highest simulated binding energy [2].

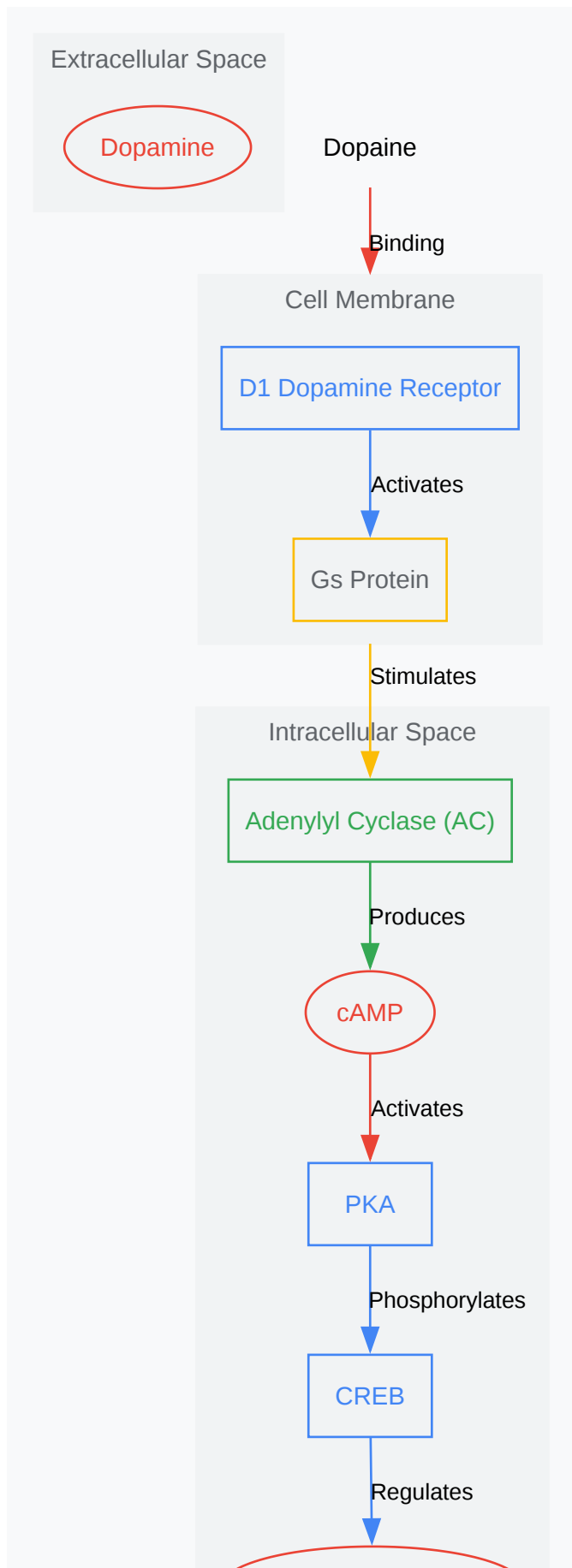
## Experimental Workflow: Charge Transfer Complexation

For reference, the methodology from the key study is outlined below [2]:

- **Synthesis:** Seroxetine donor was reacted with  $\pi$ -electron acceptors (PA, DNB, TCNQ, etc.) in a 1:1 molar ratio in solution at room temperature.
- **Isolation:** The resulting solid CT complex precipitate was filtered, washed, and dried.
- **Characterization:** The complexes were characterized using:
  - **Spectrophotometry:** To confirm charge-transfer interactions and stoichiometry.
  - **Thermogravimetric Analysis (TGA):** To study thermal stability.
- **Computational Analysis:**
  - **Molecular Docking:** Used to predict the binding interactions and energies of Seroxetine and its CT complexes with target receptors (e.g., dopamine receptor).
  - **Molecular Dynamics (MD) Simulation:** A 100 ns simulation was performed to assess the stability of the receptor-ligand complexes.
  - **Density Functional Theory (DFT):** Employed to obtain the optimized geometry of the CT complexes.

## Dopamine Signaling Pathway Context

To understand where Seroxetine and its complexes may interact, the following diagram illustrates the dopamine D1 receptor signaling pathway, a key target in neuropharmacology. This is based on general knowledge of GPCR signaling and the structural data available for the dopamine D1 receptor [3].



A light gray rectangular button with rounded corners. The text "Gene Transcription" is centered in a dark gray font. A thin red oval is drawn around the text.

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## Interpretation and Research Implications

- **Beyond Serotonin:** Seproxetine's documented activity on the dopamine transporter suggests its pharmacological profile is broader than a typical SSRI [2].
- **Computational Insights:** The charge transfer complexation strategy represents a novel approach to potentially modify and improve the properties of an existing drug molecule. The enhanced binding in simulations is a promising computational finding that warrants further experimental investigation [2].
- **Data Limitations:** A comprehensive comparison guide is currently hindered by the lack of direct, quantitative binding affinity data (e.g.,  $K_i$ ,  $IC_{50}$ ) for Seproxetine and other drugs at dopamine receptor subtypes in the searched literature.

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## References

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2. Increasing the Efficacy of Seproxetine as an Antidepressant ... [pmc.ncbi.nlm.nih.gov]
3. RCSB PDB - 7F0T: Cryo-EM structure of dopamine 1 and... receptor [rcsb.org]

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